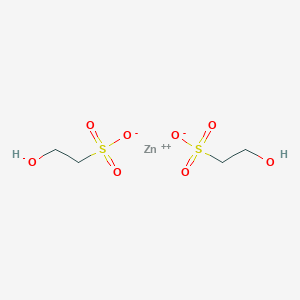
zinc;2-hydroxyethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc;2-hydroxyethanesulfonate is a chemical compound with the molecular formula C4H10O8S2Zn. It is commonly known as zinc, 2-hydroxyethanesulfonate. This compound is characterized by its unique structure, which includes a zinc ion coordinated with two molecules of 2-hydroxyethanesulfonic acid. It is used in various industrial and scientific applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) typically involves the reaction of zinc oxide or zinc carbonate with 2-hydroxyethanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete dissolution of zinc salts and the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is scaled up by using large reactors where zinc oxide or zinc carbonate is reacted with 2-hydroxyethanesulfonic acid. The reaction mixture is then filtered to remove any unreacted zinc compounds, and the filtrate is concentrated to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
zinc;2-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted ethanesulfonic acid compounds .
Applications De Recherche Scientifique
zinc;2-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) involves its interaction with molecular targets such as enzymes and receptors. The zinc ion in the compound can coordinate with various biological molecules, influencing their activity and function. This coordination can lead to the modulation of biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol-2-sulfonic acid zinc salt
- Zinc bis (2-hydroxyethane-1-sulfonate)
Uniqueness
zinc;2-hydroxyethanesulfonate is unique due to its specific coordination chemistry and the presence of both hydroxyl and sulfonic acid functional groups. This combination of properties makes it particularly useful in applications requiring both reactivity and stability .
Propriétés
Numéro CAS |
129756-32-7 |
|---|---|
Formule moléculaire |
C4H10O8S2Zn |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
zinc;2-hydroxyethanesulfonate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q;;+2/p-2 |
Clé InChI |
MIPUHXODPDOHCI-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
SMILES canonique |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Synonymes |
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















